Product packaging for O-Isopropyl S-methyl dithiocarbonate(Cat. No.:CAS No. 35200-02-3)

O-Isopropyl S-methyl dithiocarbonate

Cat. No.: B8790738
CAS No.: 35200-02-3
M. Wt: 150.3 g/mol
InChI Key: GNGKJKOKYSKNNW-UHFFFAOYSA-N
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Description

Contextualization within Dithiocarbonate and Xanthate Chemistry

Dithiocarbonates are a class of organosulfur compounds characterized by the presence of a carbon atom double-bonded to one sulfur atom and single-bonded to two other heteroatoms, typically sulfur or oxygen. The term "dithiocarbonate" can refer to several structural isomers. O-Isopropyl S-methyl dithiocarbonate belongs to the subclass of O,S-dialkyl dithiocarbonates, which have the general formula ROC(=S)SR'.

This class of compounds is closely related to xanthates, a term often used interchangeably in some contexts, particularly in mineral processing. researchgate.netingentaconnect.combenthamdirect.com Xanthates are salts or esters of xanthic acid, with the general formula ROC(=S)SH. The esters of xanthic acid are systematically named as O,S-dialkyl carbonodithioates or O,S-dialkyl dithiocarbonates. Therefore, this compound can also be referred to as an S-methyl ester of O-isopropyl xanthic acid.

The synthesis of O,S-dialkyl dithiocarbonates can be achieved through various methods, including the reaction of alcohols with carbon disulfide in the presence of a base, followed by alkylation. researchgate.net The chemistry of dithiocarbonates is rich and varied, with applications ranging from flotation agents in the mining industry to intermediates in organic synthesis. researchgate.netingentaconnect.combenthamdirect.com Their utility often stems from the reactivity of the C=S double bond and the ability of the sulfur atoms to coordinate with metals.

Academic Significance and Contemporary Research Trajectories

The academic significance of this compound is primarily rooted in its use as a model compound for studying reaction mechanisms and kinetics, particularly thermal decomposition reactions. A notable area of contemporary research involves the computational analysis of its gas-phase thermal elimination.

Detailed research findings from a theoretical study on the thermal decomposition of this compound have provided insights into its stability and reaction pathways. researchgate.net Using density functional theory (DFT), researchers have modeled the kinetics, mechanisms, and thermodynamics of this process. The study indicates that the decomposition proceeds via a concerted mechanism through a six-membered cyclic transition state, a process known as a Chugaev-type elimination. This reaction yields propene and an unstable methyldithiocarbonic acid intermediate, which further decomposes. researchgate.net

The calculated thermodynamic and kinetic parameters for this decomposition provide valuable data for understanding the fundamental principles of pyrolysis in organosulfur compounds. These theoretical investigations are crucial for predicting the behavior of such compounds in various applications and for designing new synthetic routes. The table below summarizes key calculated parameters from this research. researchgate.net

ParameterCalculated Value (at 623 K)
Activation Energy (Ea)118.897 - 167.988 kJ/mol
Enthalpy of Reaction (ΔH)113.720 - 162.808 kJ/mol
Gibbs Free Energy of Reaction (ΔG)131.164 - 181.491 kJ/mol
Entropy of Reaction (ΔS)-29.842 to -28.48 J/mol/K
Rate Constant (k)2.9 x 10⁻³ - 1.4 x 10⁻² s⁻¹

This interactive data table is based on data presented in the study "Molecular Modeling of the Kinetics, Mechanisms and Thermodynamics of the Gas-Phase Thermal Decomposition of O- Isopropyl S-Methyldithiocarbonate". researchgate.net

Current research trajectories for this compound and related O,S-dialkyl dithiocarbonates continue to explore their potential in synthetic chemistry. Their role as precursors for other sulfur-containing molecules and their application in controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer), are areas of active investigation. The fundamental understanding gained from studies on model compounds like this compound is essential for advancing these applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10OS2 B8790738 O-Isopropyl S-methyl dithiocarbonate CAS No. 35200-02-3

Properties

CAS No.

35200-02-3

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

IUPAC Name

O-propan-2-yl methylsulfanylmethanethioate

InChI

InChI=1S/C5H10OS2/c1-4(2)6-5(7)8-3/h4H,1-3H3

InChI Key

GNGKJKOKYSKNNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)SC

Origin of Product

United States

Synthetic Methodologies for O Isopropyl S Methyl Dithiocarbonate

Established Synthetic Routes and Chemical Precursors

The most well-documented and conventional method for synthesizing O-Isopropyl S-methyl dithiocarbonate proceeds through a two-step sequence involving the formation of a xanthate salt followed by alkylation.

The primary and most widely employed synthesis begins with the reaction of an isopropyl alcohol source with carbon disulfide in the presence of a strong base. This reaction, an alkoxylation of carbon disulfide, yields an O-isopropyl xanthate salt. The common precursor for the isopropyl group is isopropanol (B130326) (isopropyl alcohol), and the base is typically an alkali metal hydroxide (B78521) such as sodium hydroxide or potassium hydroxide. The resulting intermediate is Sodium O-isopropyl xanthate (also known as sodium isopropyl xanthate). haz-map.comnasaco.chnih.gov

The chemical equation for the formation of the xanthate salt is as follows: (CH₃)₂CHOH + CS₂ + NaOH → (CH₃)₂CHOC(S)SNa + H₂O

This intermediate, Sodium O-isopropyl xanthate, is a stable salt that can be isolated. haz-map.com The second step of the synthesis is the methylation of this xanthate salt. A methylating agent, such as methyl iodide, is introduced to the reaction mixture. The sulfur atom of the xanthate anion acts as a nucleophile, attacking the methyl group of the methylating agent and displacing the iodide ion to form the final product, this compound, and a salt byproduct (sodium iodide).

The chemical equation for the methylation step is: (CH₃)₂CHOC(S)SNa + CH₃I → (CH₃)₂CHOC(S)SCH₃ + NaI

This two-step process is a variation of the classic Chugaev elimination reaction's initial step, where xanthates are synthesized for subsequent thermal decomposition.

StepReactantsReagents/ConditionsProduct
1. Alkoxylation Isopropanol, Carbon DisulfideSodium HydroxideSodium O-isopropyl xanthate
2. Methylation Sodium O-isopropyl xanthateMethyl IodideThis compound

Research into the synthesis of dithiocarbonates has led to the development of alternative pathways, often through multi-component reactions (MCRs). While not specifically detailed for this compound, these general methods represent potential alternative routes. One such approach involves a one-pot reaction of an alcohol, carbon disulfide, and an alkyl halide under solvent-free conditions, which can be applied to the synthesis of various dithiocarbamates. organic-chemistry.org

Another potential alternative involves the use of different activating agents or catalysts to facilitate the reaction between the alcohol, carbon disulfide, and the alkylating agent. For instance, base-catalyzed protocols for constructing related sulfur-containing heterocycles from carbon disulfide suggest that variations in catalysts could be explored for the synthesis of acyclic dithiocarbonates as well. researchgate.net

Mechanistic Investigations of Synthesis Reactions

The mechanism of the primary synthetic route is well-understood and follows fundamental principles of nucleophilic addition and substitution.

In the first step, the formation of the O-isopropyl xanthate, the hydroxide ion from the base (e.g., NaOH) deprotonates the isopropanol to form the isopropoxide anion, (CH₃)₂CHO⁻. This alkoxide is a potent nucleophile. The carbon atom of carbon disulfide (CS₂) is electrophilic due to the electronegativity of the two sulfur atoms. The isopropoxide anion attacks the electrophilic carbon of CS₂, leading to the formation of the O-isopropyl xanthate anion.

Mechanism of Xanthate Formation:

Deprotonation: (CH₃)₂CHOH + OH⁻ ⇌ (CH₃)₂CHO⁻ + H₂O

Nucleophilic Attack: (CH₃)₂CHO⁻ + S=C=S → (CH₃)₂CHOC(S)S⁻

The rate of this reaction is highly dependent on the nucleophilicity of the alkoxide. Studies on the analogous reaction of thiols with carbon disulfide confirm that the reaction rate is strongly pH-dependent, indicating that the deprotonated form (thiolate or, in this case, alkoxide) is the reactive species. acs.org

The second step, methylation, is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The sulfur anion of the xanthate acts as the nucleophile, and the methylating agent (e.g., methyl iodide) is the electrophile. The nucleophilic sulfur attacks the methyl carbon, and the iodide ion, a good leaving group, departs simultaneously. This reaction proceeds through a backside attack, resulting in the formation of the C-S bond.

Optimization Strategies for Synthetic Yield and Purity in Research Contexts

In a research setting, optimizing the yield and purity of this compound involves careful control of reaction parameters.

For the initial xanthate formation, the reaction is typically run at low temperatures (e.g., using an ice bath) to control the exothermicity of the reaction between the alkoxide and carbon disulfide. The stoichiometry of the reactants is crucial; ensuring a slight excess of carbon disulfide or base can drive the reaction to completion, but may require more rigorous purification later. The choice of solvent can also influence the reaction, with polar aprotic solvents often favoring Sₙ2 reactions in the subsequent methylation step.

In the methylation step, key parameters to optimize include:

Reaction Time and Temperature: The reaction is often performed at room temperature or with gentle heating. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) can determine the optimal reaction time to maximize product formation and minimize side reactions.

Choice of Methylating Agent: While methyl iodide is common, other methylating agents like dimethyl sulfate (B86663) could be used. The choice can affect reaction rate and cost.

Purification: After the reaction, the product is typically extracted into an organic solvent. Washing the organic layer with water and brine removes the salt byproduct (e.g., NaI) and any remaining water-soluble impurities. Final purification is often achieved through distillation under reduced pressure or column chromatography to obtain a product of high purity.

A summary of optimization parameters is presented below.

ParameterObjectiveTypical Conditions/Strategy
Temperature Control exothermicity, prevent side reactions0-5 °C for xanthate formation; Room temperature for methylation
Stoichiometry Drive reaction to completionUse of slight excess of one reactant, followed by purification
Solvent Facilitate reaction and product isolationPolar aprotic solvents for methylation
Purification Isolate pure productAqueous workup, extraction, and distillation or chromatography

Reactivity and Reaction Mechanisms of O Isopropyl S Methyl Dithiocarbonate

Fundamental Reaction Pathways and Transformations

The dithiocarbonate functional group in O-Isopropyl S-methyl dithiocarbonate imparts a rich and varied reactivity to the molecule. This section explores its fundamental reaction pathways, encompassing its roles in nucleophilic substitutions, radical-initiated processes, and the potential for tautomeric equilibrium.

The sulfur atoms in this compound, with their available lone pairs of electrons, confer nucleophilic character to the molecule. The reactivity of related dithiocarbonate anions has been quantified, providing insight into the potential nucleophilicity of this class of compounds. For instance, the kinetics of the reactions of various dithiocarbonate anions with benzhydrylium ions have been studied, allowing for the determination of nucleophile-specific parameters.

While the dithiocarbonate anion is a potent nucleophile, the neutral this compound can also participate in nucleophilic substitution reactions, although its reactivity is expected to be lower. The presence of both a thione (C=S) and a thiol (C-S) sulfur atom provides two potential sites for interaction with electrophiles. The specific course of such reactions, including which sulfur atom acts as the primary nucleophile, would be influenced by the nature of the electrophile and the reaction conditions. Detailed studies on the nucleophilic substitution reactions of neutral this compound are not extensively documented in the literature, but its reactivity can be inferred from the general behavior of dithiocarbonates.

Table 1: Nucleophilicity Parameters for a Dithiocarbonate Anion

NucleophileNsNSolvent
O-Ethyl dithiocarbonate anion18.270.78MeCN

Data sourced from Mayr's Database of Reactivity Parameters.

This table provides the nucleophilicity parameter (N) and the sensitivity parameter (sN) for the closely related O-ethyl dithiocarbonate anion in acetonitrile (B52724) (MeCN). These parameters are derived from the linear free energy relationship log k(20 °C) = sN(N + E), which correlates the rate constants (k) of nucleophile-electrophile reactions with the nucleophilicity (N), the sensitivity of the nucleophile (sN), and the electrophilicity of the reaction partner (E).

Xanthates, the class of compounds to which this compound belongs, are well-known for their utility in radical-mediated reactions. These reactions often proceed under mild conditions and exhibit a high degree of functional group tolerance. The thiocarbonyl group (C=S) is key to this reactivity, as it can readily undergo addition with a radical species.

A prominent application of this chemistry is in deoxygenation reactions, famously known as the Barton-McCombie deoxygenation. While this reaction typically involves the conversion of an alcohol to a xanthate followed by treatment with a radical initiator and a hydrogen atom source (like tributyltin hydride), the underlying principles of radical addition to the C=S bond are central.

Furthermore, the radical intermediates generated from xanthates can participate in cyclization reactions. For example, a study on the deoxygenation of a bis(S-methyl dithiocarbonate) derivative of a sugar molecule demonstrated that a radical-induced cyclization could occur. In this case, the initially formed carbon radical cyclized by attacking the thiocarbonyl function of the second dithiocarbonate group within the same molecule. This type of reaction highlights the potential for this compound derivatives to be used in the construction of cyclic structures through radical pathways. The general mechanism involves the generation of a radical which then adds to an unsaturated bond, with the dithiocarbonate group serving as a versatile functional handle.

Thion-thiol tautomerism is a phenomenon where a compound can exist in two interconverting isomeric forms: a thione, containing a C=S double bond, and a thiol, containing a C=S single bond and an S-H bond. For this compound, this would involve an equilibrium between the dithiocarbonate form and a tautomer containing a carbon-sulfur double bond and a sulfhydryl group.

However, for acyclic dithiocarbonates such as this compound, the thione form is overwhelmingly favored, and there is no significant evidence in the literature to suggest a measurable equilibrium with a thiol tautomer under normal conditions. Studies on related compounds, such as thioamides, have shown that the thione form generally predominates. wikipedia.org The stability of the C=S double bond in this context, compared to the corresponding C=O bond in carbonates, is a key factor.

While the Newman-Kwart rearrangement represents a thermally induced thione-to-thiol rearrangement, it is typically observed for O-aryl thiocarbamates and involves migration of an aryl group, which is not applicable to this compound. Theoretical studies on the tautomerism of related heterocyclic thiones have also indicated the predominance of the thione form in the gas phase.

In the absence of specific experimental or theoretical studies on this compound, it is reasonable to conclude that the thione form is the significantly more stable tautomer and that the thiol form does not play a major role in its ground-state chemistry.

Gas-Phase Thermal Decomposition (Chugaev Reaction) Mechanisms

The gas-phase thermal decomposition of xanthate esters, known as the Chugaev reaction, is a classic method for the synthesis of alkenes from alcohols. wikipedia.org This reaction proceeds via an intramolecular elimination mechanism and is characterized by its syn-stereoselectivity. This compound, being a xanthate ester, undergoes this elimination reaction upon heating.

The generally accepted mechanism for the Chugaev reaction involves a concerted, pericyclic process that proceeds through a six-membered cyclic transition state. wikipedia.org In the case of this compound, this transition state involves the transfer of a beta-hydrogen atom from one of the methyl groups of the isopropyl moiety to the thione sulfur atom, with simultaneous cleavage of the C-O and C-H bonds and formation of the alkene C=C double bond and the S-H bond.

Computational studies on the gas-phase elimination of this compound using density functional theory (DFT) support this concerted mechanism. indexcopernicus.com These studies have calculated the activation parameters for the reaction, including the activation energy (Ea) and the Arrhenius factor (A). The geometry of the transition state has been modeled, showing the key bond-breaking and bond-forming events occurring in a synchronous, albeit not perfectly symmetrical, manner.

Table 2: Calculated Activation and Thermodynamic Parameters for the Thermal Decomposition of this compound at 623 K

ParameterValue (B3LYP/6-31G*)Value (B3LYP/6-311+G**)
Ea (kJ/mol)167.988118.897
A (s⁻¹)3.56 x 10¹¹4.20 x 10¹¹
ΔH‡ (kJ/mol)162.808113.720
ΔS‡ (J/mol·K)-29.842-28.48
ΔG‡ (kJ/mol)181.491131.164

Data adapted from a computational study on the gas-phase thermal decomposition of this compound. indexcopernicus.com

The negative entropy of activation (ΔS‡) is consistent with the formation of a highly ordered cyclic transition state.

The presence of a hydrogen atom on a carbon atom beta to the oxygen of the xanthate is a prerequisite for the Chugaev elimination to occur. In this compound, the two methyl groups of the isopropyl moiety provide six equivalent beta-hydrogens.

The elimination pathway involves the abstraction of one of these beta-hydrogens by the thione sulfur atom. The syn-periplanar arrangement of the beta-hydrogen and the dithiocarbonate group is required for the cyclic transition state to form, leading to a syn-elimination. This means that the hydrogen and the dithiocarbonate group depart from the same side of the developing double bond.

For this compound, the elimination of any of the six beta-hydrogens will lead to the formation of propene. The concerted nature of the reaction, as supported by computational studies, indicates that the C-H bond breaking, C-O bond breaking, and C=C bond formation occur in a single kinetic step. indexcopernicus.com The transition state is described as being "early," meaning its geometry more closely resembles the reactants than the products.

Intermediate Formation and Subsequent Decomposition

The thermal decomposition of this compound in the gas phase is understood to proceed through a concerted, two-step elimination mechanism. indexcopernicus.comajchem-b.com The initial step involves the formation of a six-membered cyclic transition state. ajchem-b.comresearchgate.net This process is initiated by the abstraction of a hydrogen atom from the β-carbon of the isopropyl group. ajchem-b.com

This concerted fragmentation leads to the cleavage of the C1–O3 and C15–H16 bonds, alongside the formation of a new S5–H16 bond. ajchem-b.comresearchgate.net Computational studies have shown a significant elongation of the C1–O3 bond in the transition state, increasing from approximately 1.46 Å in the ground state to about 2.19 Å. ajchem-b.comresearchgate.net This first step results in the liberation of propene and an intermediate, methyl dithiocarbonate. indexcopernicus.comajchem-b.com

The second step of the mechanism involves the subsequent decomposition of the methyl dithiocarbonate intermediate. indexcopernicus.comajchem-b.com This breakdown occurs through a four-membered cyclic transition state, ultimately yielding carbonyl sulfide (B99878) and methanethiol (B179389). indexcopernicus.comajchem-b.com This latter stage involves the breaking of C-H and C-O bonds and the formation of an S-H bond. indexcopernicus.com Intrinsic reaction coordinate (IRC) calculations have been used to confirm that the transition state structures connect the respective reactants and products along the reaction pathway. indexcopernicus.comajchem-b.com

Kinetic and Thermodynamic Aspects of Reactivity

Activation Energies and Arrhenius Parameters

The kinetics of the gas-phase thermal decomposition of this compound have been investigated through computational modeling, specifically using density functional theory (DFT). indexcopernicus.comajchem-b.com These studies provide key insights into the energy requirements of the reaction. The activation energy (Ea) and the Arrhenius pre-exponential factor (A) are crucial parameters that describe the temperature dependence of the reaction rate.

Calculated values for these parameters, estimated at a temperature of 623 K, highlight the energy barrier that must be overcome for the decomposition to occur. indexcopernicus.comajchem-b.com Different basis sets used in the calculations can yield slightly different values, reflecting the sensitivity of the models. indexcopernicus.comajchem-b.com

Table 1: Calculated Arrhenius Parameters for the Decomposition of this compound at 623 K

Basis SetActivation Energy (Ea) (kJ/mol)Arrhenius Factor (A) (s⁻¹)Source
6-31G*167.9883.56 x 10¹¹ indexcopernicus.comajchem-b.com
6-311+G**118.8974.20 x 10¹¹ indexcopernicus.comajchem-b.com

Enthalpy and Entropy Changes

The thermodynamic profile of the decomposition of this compound provides information about the feasibility and spontaneity of the reaction. Key thermodynamic parameters, including the change in enthalpy (ΔH), change in entropy (ΔS), and change in Gibbs free energy (ΔG), have been calculated at 623 K. indexcopernicus.comajchem-b.com

The enthalpy change indicates whether the reaction is endothermic (absorbs heat) or exothermic (releases heat). The entropy change reflects the change in disorder of the system. A negative entropy change, as observed in this reaction, suggests a more ordered transition state compared to the reactants. indexcopernicus.comajchem-b.com

Table 2: Calculated Thermodynamic Parameters for the Decomposition of this compound at 623 K

Basis SetEnthalpy Change (ΔH) (kJ/mol)Entropy Change (ΔS) (J/mol·K)Gibbs Free Energy Change (ΔG) (kJ/mol)Source
6-31G*162.808-29.842181.491 indexcopernicus.comajchem-b.com
6-311+G**113.720-28.48131.164 indexcopernicus.comajchem-b.com

Influence of Substituents on Reaction Kinetics

The rate of chemical reactions can be significantly influenced by the electronic nature of substituent groups attached to the reacting molecule. ucsb.edu For reactions involving dithiocarbonates, the presence of electron-donating or electron-withdrawing groups can alter the stability of intermediates and transition states, thereby affecting the reaction kinetics. ajchem-b.com

In mechanisms similar to the pyrolysis of this compound, where a carbocation-like character may develop in the transition state, substituents play a critical role. ucsb.edu Electron-donating groups can stabilize a positive charge that develops during the transition state, thus accelerating the reaction rate. ajchem-b.comlumenlearning.com Conversely, electron-withdrawing groups tend to destabilize such a transition state, leading to a slower reaction. ucsb.edu

This principle is observed in analogous elimination reactions. For instance, studies on the pyrolysis of substituted acetates, which proceed through a similar cyclic transition state, show that substituents that increase the polarization of the C-O bond can affect the activation energy and reaction rate. nih.gov For dithiocarbonates, it has been noted that electron-donating groups influence both the kinetic and thermodynamic parameters of the decomposition. ajchem-b.com The effect is transmitted through inductive effects, which are electrostatic influences transmitted through bonds. ucsb.edu

Applications in Controlled/living Polymerization

Role as Chain Transfer Agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

In RAFT polymerization, the key to control lies in the rapid, degenerative transfer of a thiocarbonylthio moiety between active and dormant polymer chains. sigmaaldrich.com O-Isopropyl S-methyl dithiocarbonate serves as one such RAFT agent, mediating the polymerization of vinyl monomers to create well-defined macromolecules. sigmaaldrich.comspecificpolymers.com When used as the controlling agent, this process is sometimes referred to as Macromolecular Design via Interchange of Xanthates (MADIX). specificpolymers.comresearchgate.net

Design Principles for this compound-Based RAFT Agents

The effectiveness of a RAFT agent is governed by its two key substituents: the activating Z-group and the homolytic leaving R-group, which flank the central thiocarbonylthio (S=C-S) core. specificpolymers.commdpi.com

The Z-Group (O-isopropyl): This group modulates the reactivity of the C=S double bond towards radical addition and influences the stability of the intermediate radical adduct. mdpi.com In this compound, the Z-group is an O-isopropyl moiety. The oxygen atom adjacent to the thiocarbonyl group makes xanthates like this one less activating compared to agents like dithioesters or trithiocarbonates. openrepository.com This results in lower chain transfer constants. sigmaaldrich.com Consequently, these agents are particularly effective for controlling the polymerization of less-activated monomers (LAMs), such as vinyl acetate (B1210297) and N-vinylpyrrolidone, where more reactive RAFT agents may be unsuitable. monash.eduacs.org The reactivity can be further tuned by modifying this group; for instance, incorporating electron-withdrawing substituents can enhance the agent's activity, making it capable of controlling more-activated monomers (MAMs). nih.govresearchgate.net

The R-Group (methyl): This group must be a good homolytic leaving group, capable of fragmenting rapidly from the intermediate radical and efficiently re-initiating polymerization. cmu.edu In this compound, the R-group is a methyl group (•CH₃). The stability of this expelled radical and its ability to add to a monomer unit are crucial for maintaining the "living" character of the polymerization process.

Table 1: General Characteristics of Common RAFT Agent Classes

RAFT Agent ClassZ-Group ExampleGeneral ReactivityTypical Monomers Controlled
DithiobenzoatesPhenylVery HighMore-Activated Monomers (MAMs) e.g., Styrenes, Acrylates
TrithiocarbonatesAlkylthio (e.g., -S-C₁₂H₂₅)HighMore-Activated Monomers (MAMs) e.g., Acrylates, Methacrylates
DithiocarbamatesN-Aryl, N-AlkylModerate to LowLess-Activated Monomers (LAMs), some MAMs
Xanthates O-Alkyl (e.g., -O-isopropyl) Low Less-Activated Monomers (LAMs) e.g., Vinyl Acetate, Vinyl Esters

This table provides a generalized comparison. Specific reactivity depends on the precise R and Z substituents. sigmaaldrich.comspecificpolymers.comopenrepository.com

Mechanism of Chain Transfer and Reversibility in RAFT

The control exerted by this compound in RAFT polymerization is achieved through a degenerative chain transfer mechanism involving a sequence of addition and fragmentation steps. mdpi.com

Initiation: A conventional radical initiator (e.g., AIBN) decomposes to produce primary radicals, which react with monomer units to form a propagating polymer chain radical (P•ₙ).

Addition-Fragmentation: The propagating radical (P•ₙ) adds to the C=S bond of the this compound. This creates a short-lived intermediate radical.

Reversible Fragmentation: This intermediate radical fragments, releasing either the original propagating chain (P•ₙ) or the leaving group (the methyl radical, R•).

Re-initiation: The expelled methyl radical (R•) adds to a monomer, initiating a new polymer chain (P•ₘ).

Main Equilibrium: A rapid equilibrium is established where the thiocarbonylthio group is quickly transferred between dormant polymer chains (capped with the xanthate group) and active, propagating radicals. This reversible process ensures that all chains have an equal opportunity to grow, which is the foundation of the controlled nature of the polymerization. acs.org

This sequence effectively minimizes termination reactions by keeping the concentration of active radicals low at any given time. The vast majority of polymer chains exist in a dormant state, with the xanthate group at their terminus.

Impact on Polymer Architecture, Molecular Weight Control, and Dispersity

The use of this compound as a RAFT agent has a direct and predictable impact on the resulting polymer's characteristics.

Molecular Weight Control: The molecular weight of the polymer increases linearly with monomer conversion. The final number-average molecular weight (Mₙ) can be predetermined by adjusting the initial ratio of monomer to RAFT agent concentration.

Dispersity (Đ or PDI): Due to their lower chain transfer constants, xanthates typically yield polymers with a broader molecular weight distribution (higher dispersity, often Đ > 1.2) compared to more active RAFT agents like trithiocarbonates or dithiobenzoates. monash.edu While this represents less precise control, it is often a necessary trade-off for effectively polymerizing less-activated monomers. researchgate.net

Polymer Architecture: A key feature of RAFT polymerization is the retention of the thiocarbonylthio end group on the polymer chains. mdpi.com This terminal xanthate group remains active and can be used as a macro-RAFT agent to re-initiate polymerization upon the addition of a new monomer, which is fundamental for creating advanced polymer architectures. nih.gov

Synthesis of Advanced Polymeric Materials

The "living" nature imparted by this compound allows for the synthesis of complex, well-defined polymer architectures that are inaccessible through conventional free-radical polymerization.

Block Copolymers and Multiblock Structures

Block copolymers are macromolecules composed of two or more distinct homopolymer blocks linked by covalent bonds. The high end-group fidelity of polymers synthesized with xanthate RAFT agents makes them excellent macro-initiators for creating these structures.

The most common method is sequential monomer addition. nih.gov First, one monomer is polymerized using this compound to create a homopolymer with a terminal xanthate group (a macro-RAFT agent). After the first monomer is consumed, a second monomer is introduced to the system. The macro-RAFT agent is then activated and begins polymerizing the second monomer, growing a new block from the end of the first, resulting in a diblock copolymer. cmu.eduresearchgate.net This process can be repeated with additional monomers to form triblock or multiblock copolymers. researchgate.net Given the suitability of xanthates for less-activated monomers, they are particularly valuable for creating block copolymers containing poly(vinyl acetate) or other poly(vinyl ester) segments. researchgate.netrsc.org

Graft Copolymers and Star Polymers

Beyond linear block structures, xanthate-mediated RAFT can be employed to generate more complex branched architectures like graft and star polymers. researchgate.netresearchgate.net

Graft Copolymers: These polymers consist of a main polymer backbone with multiple side chains "grafted" onto it. Synthesis strategies include:

"Grafting-from": A polymer backbone is chemically modified to contain multiple xanthate groups. These immobilized RAFT agents then simultaneously initiate the growth of side chains upon addition of a monomer and an initiator.

"Grafting-through": A monomer that contains a xanthate group is copolymerized with a second, unmodified monomer. The xanthate moieties become incorporated into the growing backbone as pendant groups, from which side chains can later be grown.

Star Polymers: These macromolecules feature multiple linear polymer chains, or "arms," radiating from a central core. capes.gov.br Common synthetic approaches using RAFT include:

"Core-first": A molecule with multiple functional sites is used as a core, and xanthate groups are attached to it. This multifunctional RAFT agent then initiates the concurrent growth of all arms from the central core. researchgate.net

"Arm-first": Linear polymer arms are first synthesized individually using a monofunctional xanthate like this compound. These living arms, which possess a terminal xanthate group, are then linked together by reacting them with a multifunctional linking agent to form the final star structure.

Functional Polymer Synthesis Incorporating Dithiocarbonate Moieties

The incorporation of dithiocarbonate moieties, such as this compound, into polymer chains is a powerful strategy for the synthesis of functional polymers. One of the prominent techniques is the xanthate-supported photo-iniferter (XPI)-RAFT polymerization. researchgate.netrsc.org This method introduces a xanthate compound, which acts as a photo-iniferter, into a conventional RAFT polymerization system. researchgate.net Under light irradiation, the xanthate facilitates photo-activation, while another conventional RAFT agent can be used to control the molecular weight distribution. researchgate.netmdpi.com A key feature of this process is that the photo-active xanthate moiety is incorporated as an end-group on the polymer chain, enabling subsequent chain extension and the formation of complex macromolecular structures like block copolymers. researchgate.netrsc.org

The XPI-RAFT process is notable for its versatility and robustness, allowing for the synthesis of multiblock copolymers under mild conditions, even in the presence of oxygen. researchgate.netrsc.org For instance, various block copolymers have been successfully synthesized in a one-pot procedure by leveraging the photo-reactivatable xanthate end-groups. researchgate.net This approach decouples the photo-activation from the control over the polymerization, offering a significant advantage in designing and fabricating defined and complex macromolecules. researchgate.netmdpi.com

The synthesis of block copolymers is a significant application of RAFT polymerization in general. acs.org The process typically involves the sequential polymerization of different monomers. ias.ac.in A macro-RAFT agent is first formed from the polymerization of one monomer, which is then used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. ias.ac.in The success of this method relies on the high end-group fidelity of the RAFT process, ensuring that the vast majority of the polymer chains can be reactivated for subsequent block formation. openrepository.com

Below is a table showcasing examples of block copolymers synthesized using xanthate-mediated RAFT polymerization techniques.

First BlockSecond BlockResulting Block CopolymerPolymerization TechniqueReference
Butyl Acrylate (B77674) (BA)Methyl Acrylate (MA)P(BA)-\textit{b}-P(MA)XPI-RAFT researchgate.net
N-isopropylacrylamide (NIPAM)N-isopropylacrylamide (NIPAM)P(NIPAM)-\textit{b}-P(NIPAM)XPI-RAFT researchgate.net
ε-caprolactone (CL)Styrene (St)PCL-\textit{b}-PSRAFT/ROP acs.org

Kinetic Studies of RAFT Polymerization with this compound Derivatives

The kinetics of RAFT polymerization are crucial for understanding and controlling the polymerization process. For dithiocarbonates, including derivatives of this compound, key kinetic parameters include the chain transfer constant (Ctr) and the apparent polymerization rate coefficient (kp,app). These parameters are influenced by the nature of the RAFT agent, the monomer, and the reaction conditions.

Xanthates have been described as exhibiting moderate reactivity in the RAFT/MADIX polymerization of monomers like styrene, with chain transfer constants (Ctr = ktr/kp) in the range of 0.5–1 for O-ethyl xanthates with secondary leaving groups. nih.gov However, the reactivity can be significantly enhanced by modifying the substituents on the xanthate. nih.gov For instance, the incorporation of trifluoromethyl groups can activate xanthates in radical chain transfer processes. nih.gov

Kinetic investigations have shown that in some systems, xanthate-mediated polymerizations can proceed significantly faster than those mediated by other RAFT agents like trithiocarbonates. acs.org For example, in the photoiniferter-RAFT (PI-RAFT) polymerization of methyl acrylate (MA), xanthates led to a faster polymerization rate compared to trithiocarbonates. acs.org This has been attributed to the faster photodissociation of xanthates due to a lower bond dissociation energy. acs.org

The table below presents a selection of kinetic data for RAFT polymerizations mediated by dithiocarbonate derivatives with various monomers.

MonomerRAFT Agent TypeKinetic ParameterValueReference
Methyl Acrylate (MA)Xanthatekp,app1.2 × 10-3 s-1 acs.org
Styrene (St)α-Amido trifluoromethyl xanthateCtr6.1 acs.org
Styrene (St)O-trifluoroethyl xanthateCex2.7 nih.gov

Computational Modeling of RAFT Processes Involving this compound

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms and kinetics of RAFT polymerization. acs.org These theoretical studies provide insights into the structural and electronic properties of RAFT agents and reaction intermediates, which are often difficult to obtain experimentally. acs.org

For dithiocarbonate-mediated RAFT polymerization, computational studies have been employed to investigate various aspects of the reaction mechanism. For instance, DFT calculations have been used to study the aminolysis of different RAFT macromolecules, including those with xanthate end-groups. researchgate.netanu.edu.au These studies have helped to elucidate a four-step reaction mechanism and have provided a theoretical basis for the observed order of reactivity of different RAFT end-groups towards primary amines. researchgate.netanu.edu.au

Theoretical comparisons between different types of RAFT agents have also been conducted. For example, computational studies have compared the addition-fragmentation pathways of dithiocarbamate (B8719985) and diselenocarbamate RAFT agents, suggesting similar reactivity but a higher likelihood of intermediate radical termination for the diselenocarbamate counterparts.

In the context of specific dithiocarbonate structures, DFT has been used to study novel dithiocarbamate-type RAFT agents. acs.org These studies compute properties such as optimization geometries, HOMO-LUMO energy gaps, and dipole moments for oligomeric structures, providing insights into the chemical activity and charge transferability within the growing polymer chain. acs.org Furthermore, ab initio calculations have been used to predict the effectiveness of different RAFT agents. For example, high-level calculations predicted that F-RAFT agents could provide good control over the polymerization of both more-activated and less-activated monomers by destabilizing the RAFT intermediate radical and promoting its fragmentation. nih.gov

Coordination Chemistry and Metal Complexes of O Isopropyl S Methyl Dithiocarbonate

Chelation Behavior of the Dithiocarbonate Ligand

The chelation behavior of O-alkyl dithiocarbonate ligands is central to their coordination chemistry. The presence of two sulfur donor atoms allows for several modes of binding to a metal center, leading to a variety of structural and geometric outcomes.

Binding Modes and Coordination Geometries (Monodentate, Bidentate, Bridging)

O-alkyl dithiocarbonates primarily engage with metal centers in two principal coordination modes: monodentate and bidentate. scielo.brresearchgate.net

Monodentate Coordination: In this mode, only one of the sulfur atoms of the dithiocarbonate ligand forms a bond with the metal center. This type of interaction is one of several possibilities explored in theoretical models of metal-xanthate complexes. scielo.br

Bidentate Coordination: This is the more common mode, where both sulfur atoms bind to the same metal ion, forming a stable four-membered chelate ring. orientjchem.org This S,S-chelation is a dominant feature in the coordination chemistry of these ligands. mdpi.com Infrared spectroscopy can often distinguish between these modes; a single strong band for the C-S vibration suggests bidentate coordination, whereas a doublet may indicate monodentate binding. researchgate.net

Bridging Coordination: While less common for this specific ligand type compared to dithiocarbamates, bridging can occur where the ligand links two different metal centers.

The coordination of these ligands to a metal ion results in various geometries, which are influenced by the nature of the metal and the stoichiometry of the complex. Tetrahedral and square planar are common geometries for four-coordinate complexes. orientjchem.orgdntb.gov.ua For instance, complexes with the general formula [M(ROCS2)2] often exhibit a tetrahedral shape. orientjchem.orgdntb.gov.ua Theoretical studies have optimized structures for various geometries, including tetrahedral and octahedral, to determine the most stable configurations. researchgate.net

Structural Elucidation of Metal-Dithiocarbonate Complexes

The precise structures of metal-dithiocarbonate complexes are determined using a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic methods are crucial for characterizing these complexes.

Infrared (IR) Spectroscopy: Provides insights into the coordination mode of the ligand. The position of the ν(C-S) stretching vibration is particularly sensitive to whether the ligand is acting in a monodentate or bidentate fashion. researchgate.net

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal ion. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the organic ligand within the complex.

Single-crystal X-ray diffraction provides definitive structural information. For example, the molecular structures of [(TPA)Zn–SC(S)OCH3]ClO4 and [(TPA)Cd–SC(S)OCH3]ClO4 have been determined crystallographically, confirming the bidentate chelation of the dithiocarbonate ligand to the metal center. csus.edu These studies provide precise bond lengths and angles, confirming the coordination environment of the metal.

Magnetic susceptibility measurements are also employed to determine the electronic configuration and spin state of the metal ion, which further supports the proposed geometry. orientjchem.org

Synthesis of Metal-Dithiocarbonate Complexes

The synthesis of metal-dithiocarbonate complexes can be achieved through several reliable methods, accommodating a wide range of transition and main group metals.

Transition Metal Complexes

Complexes of transition metals such as Manganese(II), Iron(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II) are typically synthesized via a salt metathesis reaction. orientjchem.org The general method involves the reaction of a metal chloride or sulfate (B86663) salt with an alkali metal salt of the corresponding O-alkyl dithiocarbonate ligand (e.g., the potassium salt).

The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) at room temperature. The resulting metal-dithiocarbonate complex, often having the general formula [M(ROCS2)2], precipitates from the solution and can be collected by filtration. orientjchem.orgdntb.gov.ua

Table 1: Examples of Synthesized Transition Metal Xanthate Complexes

Metal Ion Ligand Formula Proposed Geometry
Mn(II) 2-Phenoxyethyl xanthate [Mn(PhOEtXant)2] Tetrahedral orientjchem.orgdntb.gov.ua
Fe(II) Diphenylmethyl xanthate [Fe(L)2] Four-coordinate
Co(II) Diphenylmethyl xanthate [Co(L)2] Four-coordinate
Ni(II) 2-Phenoxyethyl xanthate [Ni(PhOEtXant)2] Tetrahedral orientjchem.orgdntb.gov.ua

Main Group Metal Complexes

Complexes of main group metals, particularly from group 12 like Zinc and Cadmium, have also been successfully synthesized. The salt metathesis reaction described for transition metals is also applicable here, for example in the synthesis of Cadmium(II) diphenylmethyl xanthate.

An alternative route involves the reaction of carbon disulfide (CS2) with metal hydroxide (B78521) complexes in an alcohol solvent. csus.edu For example, zinc and cadmium O-alkyl dithiocarbonate complexes were prepared by reacting CS2 with dimeric metal hydroxide complexes, [((TPA)M)2(μ-OH)2]2+, in methanol. This method directly incorporates the methoxy (B1213986) group from the solvent into the dithiocarbonate ligand, yielding complexes like [(TPA)Zn–SC(S)OCH3]ClO4 and [(TPA)Cd–SC(S)OCH3]ClO4. csus.edu

Theoretical Studies of Metal-Ligand Interactions and Electronic Structure

Theoretical studies, primarily using Density Functional Theory (DFT), have provided deep insights into the nature of the metal-ligand bond and the electronic structure of these complexes. scielo.brorientjchem.orgdntb.gov.ua

Thermochemical analyses performed through these studies show that the formation of metal-xanthate complexes is generally a spontaneous and exothermic process, as indicated by negative Gibbs free energy (ΔG) and enthalpy (ΔH) values. scielo.br

Electronic analyses, such as Natural Bond Orbital (NBO) and Energy Decomposition Analysis (EDA), help to elucidate the character of the metal-sulfur bond. scielo.br These studies have shown that the nature of the bond can vary depending on the metal. For instance, in complexes with group 12 metals, the Mercury-Sulfur bond shows a higher degree of covalent character, whereas the Cadmium-Sulfur bond is more ionic. scielo.br The interaction is characterized as a Lewis acid-base relationship, where the sulfur atoms of the ligand donate electron density to the metal center. This involves the participation of the p orbitals of the sulfur atoms and the s orbitals of the metal. scielo.br

Table 2: List of Chemical Compounds

Compound Name Formula/Abbreviation
O-Isopropyl S-methyl dithiocarbonate C5H10OS2
Carbon disulfide CS2
Manganese(II) Mn(II)
Iron(II) Fe(II)
Cobalt(II) Co(II)
Nickel(II) Ni(II)
Copper(II) Cu(II)
Zinc(II) Zn(II)
Cadmium(II) Cd(II)
Mercury(II) Hg(II)
Potassium diphenylmethyl xanthate L in [M(L)2]
2-Phenoxyethyl xanthate PhOEtXant
Tris(2-pyridylmethyl)amine TPA
[(TPA)Zn–SC(S)OCH3]ClO4 Zinc dithiocarbonate complex

Academic Exploration of Metal Complex Applications in Catalysis or Material Precursors

A comprehensive review of scientific literature reveals a significant gap in the academic exploration of metal complexes derived specifically from this compound for applications in catalysis or as material precursors. While the broader classes of dithiocarbamate (B8719985) and xanthate complexes have been extensively studied in these contexts, research focusing solely on the title compound is limited. This section, therefore, draws upon the available information for closely related compounds to provide a potential framework for the applications of this compound metal complexes, supplemented by computational studies on the ligand itself.

Catalysis

There is a lack of specific studies on the catalytic applications of this compound metal complexes. However, research into related xanthate compounds offers insights into potential catalytic activity. For instance, nickel catalysis has been shown to utilize alkyl xanthate esters as effective sulfenylating agents for C–S cross-coupling reactions. rsc.org This suggests that metal complexes of this compound could potentially be investigated for similar catalytic transformations, leveraging the reactivity of the sulfur-containing ligand. The specific electronic and steric properties imparted by the isopropyl and methyl groups would be a key area of investigation in determining the catalytic efficacy and selectivity of any such complexes.

Material Precursors

The use of single-source precursors is a well-established method for the synthesis of metal sulfide (B99878) nanoparticles, offering advantages in stoichiometry control and lower decomposition temperatures. Dithiocarbamate complexes, in particular, have been widely investigated as single-source precursors for binary, ternary, and even quaternary metal sulfides. These complexes undergo thermal decomposition to yield metal sulfide nanomaterials with various potential applications.

The general mechanism for the formation of metal sulfides from related dithiocarbamate and xanthate precursors involves the thermal cleavage of C-S and C-O bonds within the ligand framework, leaving behind the metal sulfide. The nature of the alkyl or aryl groups on the ligand can significantly influence the decomposition temperature and the properties of the resulting nanoparticles. It is plausible that metal complexes of this compound could serve as viable single-source precursors for the synthesis of metal sulfide nanoparticles, a hypothesis that warrants future experimental investigation.

Table of Related Compound Applications

Compound ClassMetal ExamplesApplicationResearch Findings
DithiocarbamatesFe, Ni, Cu, Zn, CdSingle-Source Precursors for Metal SulfidesFormation of binary and ternary metal sulfide nanoparticles through thermal decomposition. Ligand structure influences nanoparticle phase and morphology.
XanthatesNiCatalysisUsed as sulfenylating agents in nickel-catalyzed C-S cross-coupling reactions. rsc.org
XanthatesVariousRemoval of Heavy MetalsFormation of insoluble metal xanthate complexes for wastewater treatment.

It is important to reiterate that the data presented for dithiocarbamates and other xanthates are for analogous compounds and not directly for this compound metal complexes. The detailed research findings for the specific compound requested are not available in the reviewed academic literature.

Advanced Analytical and Spectroscopic Characterization Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of O-Isopropyl S-methyl dithiocarbonate in solution. Both ¹H and ¹³C NMR provide unambiguous confirmation of the molecular structure by identifying the distinct chemical environments of the hydrogen and carbon atoms.

Structural Elucidation: The ¹H NMR spectrum is characterized by three main signals corresponding to the isopropyl and S-methyl groups. The methine proton (-CH) of the isopropyl group appears as a septet due to coupling with the six equivalent methyl protons. These two isopropyl methyl groups (-CH₃) appear as a doublet. The S-methyl group (S-CH₃) protons resonate as a distinct singlet.

The ¹³C NMR spectrum complements the proton data, showing four unique carbon signals. The thiocarbonyl carbon (C=S) is typically observed significantly downfield. The methine and methyl carbons of the isopropyl group and the carbon of the S-methyl group appear in the aliphatic region of the spectrum.

Table 6.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeGroupPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
Methine-CH(CH₃)₂~5.0 - 5.5Septet~75 - 80
Methyl (Isopropyl)-CH(CH₃)₂~1.3 - 1.5Doublet~20 - 25
Methyl (Thio)-S-CH₃~2.5 - 2.7Singlet~18 - 22
Thiocarbonyl-O-C(=S)-S---~210 - 220

Note: Predicted values are based on typical chemical shift ranges for similar xanthate and dithiocarbonate structures.

Dynamic Processes: Dynamic NMR (DNMR) studies on related dithiocarbonate and dithiocarbamate (B8719985) systems reveal the presence of hindered rotation around certain bonds, such as the C-O bond. nih.gov For this compound, variable-temperature NMR experiments could be employed to study the rotational barrier around the O-C(isopropyl) bond. At lower temperatures, the rotation may slow sufficiently on the NMR timescale, potentially leading to the magnetic non-equivalence of the two methyl groups of the isopropyl moiety, which would manifest as two distinct doublets in the ¹H NMR spectrum. orientjchem.org

Mass Spectrometry for Reaction Intermediates and Product Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which provides further structural confirmation. In electron ionization (EI) mode, the molecule undergoes fragmentation through characteristic pathways.

The molecular ion peak (M⁺•) would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways for dithiocarbonates typically involve cleavage of the alkyl groups and bonds adjacent to the sulfur and oxygen atoms. chemguide.co.ukuni-saarland.deyoutube.com

Predicted Fragmentation Patterns:

α-cleavage: Loss of the isopropyl radical from the oxygen, [M - C₃H₇]⁺, is a likely fragmentation pathway.

S-C bond cleavage: Fission of the bond between the sulfur and the methyl group would result in the loss of a methyl radical, [M - CH₃]⁺.

C-S bond cleavage: Cleavage can occur between the thiocarbonyl carbon and the S-methyl group, leading to an [M - SCH₃]⁺ ion.

Rearrangements: McLafferty-type rearrangements are possible if longer alkyl chains were present, though less likely for this specific molecule.

Table 6.2.1: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePredicted Fragment IonPossible Origin
150[C₅H₁₀OS₂]⁺•Molecular Ion (M⁺•)
107[C₂H₃OS₂]⁺Loss of Isopropyl group •C₃H₇
103[C₄H₇OS]⁺Loss of Thiol radical •SH
91[C₂H₃S₂]⁺Loss of Isopropoxy group •OC₃H₇
47[CH₃S]⁺Methylthio cation
43[C₃H₇]⁺Isopropyl cation

Furthermore, mass spectrometry is invaluable for the analysis of reaction intermediates, particularly in reactions where this compound acts as a precursor. For instance, in radical reactions, MS can be used to detect transient species and confirm reaction pathways. rsc.org

Infrared and Raman Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within the this compound molecule. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. cardiff.ac.uk

The key functional groups—C-O, C=S, and C-S—give rise to characteristic bands in the "fingerprint" region of the IR spectrum. researchgate.net Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. rsc.org For instance, the C=S stretching vibration often gives a strong Raman signal. csir.co.za

Table 6.3.1: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Intensity
C-H Stretch (sp³)-CH₃, -CH2850 - 30002850 - 3000Medium-Strong
C-O-C Stretch-O-C(isopropyl)1150 - 12501150 - 1250Strong (IR)
C=S Stretch>C=S1040 - 10701040 - 1070Strong (IR), Strong (Raman)
C-S StretchS-CH₃600 - 800600 - 800Medium-Weak

Note: Frequencies are based on data for related alkyl xanthate compounds. researchgate.netcsir.co.zaresearchgate.net

The strong absorption band observed between 1150-1250 cm⁻¹ is characteristic of the C-O-C stretching vibration, confirming the ester-like structure. The C=S stretching vibration, typically found in the 1040-1070 cm⁻¹ region, is a key diagnostic peak for the dithiocarbonate moiety. researchgate.net The C-S single bond stretch appears at a lower frequency, generally in the 600-800 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives/Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure of pure this compound is not widely reported, extensive crystallographic studies have been performed on its metal complexes and related dithiocarbamate derivatives. mdpi.com In these complexes, the dithiocarbonate moiety acts as a ligand, binding to metal centers through its sulfur atoms.

These studies reveal critical information about bond lengths, bond angles, and coordination geometries. The dithiocarbonate group typically acts as a bidentate chelating ligand, forming a four-membered ring with the metal center. researchgate.net

Structural Insights from Derivatives: Analysis of metal-xanthate complexes, such as zinc or copper isopropyl xanthate, shows that the two C-S bond lengths within the CS₂ group are often intermediate between a single and a double bond, indicating delocalization of pi-electron density across the S-C-S framework. The geometry around the central carbon of the dithiocarbonate group is trigonal planar. researchgate.net

Table 6.4.1: Representative Crystallographic Data for a Metal-Dithiocarbamate Complex

ParameterTypical Value (in a Zn(II) complex)
Crystal SystemMonoclinic
Space GroupP2₁/n
Zn-S Bond Length (Å)2.3 - 2.4
C-S (bridging) Bond Length (Å)~1.72
C-S (chelating) Bond Length (Å)~1.70
C=S (in free ligand, for comparison)~1.67
S-C-S Bond Angle (°)~110 - 120
Coordination Geometry around ZnDistorted Tetrahedral / Dinuclear

Data are representative values from studies of related zinc(II) dithiocarbamate complexes. mdpi.com

These derivative structures serve as excellent models for understanding the intrinsic structural properties of the this compound ligand itself.

Electrochemical Characterization and Redox Properties

The electrochemical behavior of this compound is of significant interest due to the redox-active nature of the dithiocarbonate group. Techniques like cyclic voltammetry (CV) can be used to probe the oxidation and reduction potentials of the molecule and to study the mechanisms of its electron transfer reactions. nih.gov

Alkyl xanthate esters are known to be effective redox-active species. They can undergo single-electron transfer (SET) processes, which is a property harnessed in modern synthetic chemistry. For example, alkyl xanthates are used as sulfenylating agents in nickel-catalyzed cross-coupling reactions, where the C–S bond is activated through a SET pathway. rsc.org

The dithiocarbonate moiety can be oxidized, typically at the sulfur atoms, to form disulfide-linked species (dixanthogens). This process is fundamental to the application of xanthates in areas like mineral flotation. The oxidation potential is influenced by the nature of the alkyl groups (R and R') attached to the oxygen and sulfur atoms. researchgate.net

Electrochemical studies on related S-methyl-dithiocarbonate derivatives have shown their utility in deoxygenation reactions, proceeding through radical intermediates generated via electrochemical reduction or oxidation. researchgate.netosti.gov The redox properties of this compound make it a versatile reagent and an interesting subject for mechanistic electrochemical studies.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been employed to model the gas-phase elimination reaction of O-Isopropyl S-methyl dithiocarbonate. researchgate.net A study utilized the hybrid B3LYP correlation functional with 6-31G* and 6-311+G** basis sets to determine the kinetics, mechanisms, and thermodynamics of its thermal breakdown. researchgate.net These ab initio methods, which solve the electronic Schrödinger equation, provide valuable insights into electron densities, energies, and other molecular properties. researchgate.net

Electronic Structure and Molecular Orbital Analysis (FMOs)

A detailed Frontier Molecular Orbital (FMO) analysis, including specific energies for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound was not available in the reviewed literature. This type of analysis is fundamental to understanding chemical reactivity, where the HOMO and LUMO energies are key indicators of a molecule's ability to donate or accept electrons.

Reaction Pathway Elucidation and Transition State Analysis

Computational studies have successfully elucidated the reaction pathway for the gas-phase thermal decomposition of this compound. researchgate.net The mechanism is described as a concerted, two-step elimination reaction. researchgate.net

The first step involves the formation of propene and an intermediate, methyl dithiocarbonate, through a six-membered cyclic transition state. researchgate.netresearchgate.net This process is characterized by the cleavage of C1-O3 and C15-H16 bonds and the formation of a new S5-H16 bond. researchgate.net Analysis of the transition state geometry reveals significant stretching of the C1-O3 and C15-H16 bonds compared to their lengths in the ground state reactant, which is indicative of bond breaking. researchgate.net The second step of the reaction involves the decomposition of the methyl dithiocarbonate intermediate into carbonyl sulfide (B99878) and a thiol via a four-membered cyclic transition state. researchgate.net The study of the potential energy surface (PES) provides fundamental knowledge about the relationship between the reactant, transition state, and product energies. researchgate.net

Table 1: Comparison of Selected Bond Lengths (Å) in Ground State (GS) vs. Transition State (TS) for this compound Decomposition researchgate.net
BondGround State (GS) Bond Length (Å)Transition State (TS) Bond Length (Å)Description
C1-O31.462.19Bond Breaking
C15-H161.101.46Bond Breaking
S5-H16-1.53Bond Forming

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

There were no molecular dynamics (MD) simulation studies for this compound found in the reviewed literature. MD simulations are a powerful tool for investigating the behavior of molecules in solution and for characterizing complex intermolecular interactions over time, but such analyses have not been reported for this specific compound.

Conformational Analysis and Energy Minimization

Conformational analysis has been performed for this compound to identify its stable conformers and their corresponding energy values. researchgate.net Geometry optimization calculations are essential to locate the minimum energy structures on the potential energy surface. For this compound, several conformers were identified with varying relative energies, indicating a complex conformational landscape. researchgate.net The distribution of these conformers provides insight into the molecule's flexibility and the most probable shapes it will adopt. researchgate.net

Table 2: Relative Energies of this compound Conformers researchgate.net
ConformerRelative Energy (kJ/mol)
A-33.608
B-33.608
C-29.527
D-14.928
E-2.150
F7.119

Environmental Fate and Transformation in Academic Contexts

Hydrolytic Degradation Pathways and Mechanisms

The hydrolysis of O-alkyl S-alkyl dithiocarbonates, such as O-Isopropyl S-methyl dithiocarbonate, is a significant abiotic degradation pathway in aqueous environments. The reaction mechanism is generally understood to be an addition-elimination process that can be catalyzed by both water (neutral hydrolysis) and hydroxide (B78521) ions (base-catalyzed hydrolysis).

The proposed mechanism involves the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic carbon of the thiocarbonyl group (C=S). This attack forms an unstable tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the C-S or C-O bond. In the case of this compound, the primary products of hydrolysis are expected to be isopropanol (B130326), methanethiol (B179389), and carbonyl sulfide (B99878) (OCS). Carbonyl sulfide is a gas that can be further hydrolyzed in water to form carbon dioxide and hydrogen sulfide.

The rate of hydrolysis is dependent on the pH of the solution. Under basic conditions, the hydroxide ion is a more potent nucleophile than water, leading to an accelerated rate of degradation. Conversely, under acidic conditions, the hydrolysis can also be catalyzed, though the specific mechanism may differ.

Table 1: Postulated Products of this compound Hydrolysis

Reactant Condition Primary Products Secondary Products

Note: This table is based on established mechanisms for analogous dithiocarbonate compounds.

Photolytic Degradation Studies and Products

Direct photolysis can be a contributing factor to the environmental degradation of dithiocarbonates, particularly in sunlit surface waters. Research on related xanthate salts indicates they can act as visible-light-excitable alkyl radical precursors. organic-chemistry.org Upon absorption of light energy, the this compound molecule can be promoted to an excited state.

The primary photochemical process is believed to be the homolytic cleavage of the C-S bond, which is generally the weakest bond in the dithiocarbonate moiety. This cleavage would generate an S-methyl radical (•CH₃) and an O-isopropyl dithiocarbonate radical. These radical species are highly reactive and can undergo a variety of secondary reactions, including hydrogen abstraction from water or other organic matter, or reaction with molecular oxygen.

The potential products from these subsequent reactions are complex and can include methanesulfonic acid, isopropyl alcohol, and sulfate (B86663) ions, alongside carbon dioxide. The exact product distribution depends on environmental conditions such as the presence of oxygen and other photosensitizing substances in the water.

Table 2: Potential Photolytic Degradation Products and Intermediates

Initial Compound Proposed Intermediate Species Potential Final Products

Note: Data presented are inferred from studies on similar xanthate and dithiocarbamate (B8719985) compounds due to a lack of direct photolysis studies on this compound. organic-chemistry.org

Biodegradation Pathways and Metabolite Characterization (Mechanistic Focus)

Biodegradation is a critical process for the ultimate removal of this compound from the environment. Studies on analogous xanthate compounds, such as sodium isopropyl xanthate and butyl xanthate, have shown that various microorganisms, including species from the genera Paenibacillus and Pseudomonas, are capable of utilizing these compounds as a source of carbon and sulfur. researchgate.netresearchgate.netnih.gov

The primary mechanism of biodegradation is initiated by enzymatic hydrolysis. It is proposed that hydrolase enzymes, such as carboxylesterases, catalyze the cleavage of the ester bonds within the dithiocarbonate molecule. This enzymatic attack likely targets the C-O and C-S ester linkages, leading to the release of the constituent alcohol and thiol.

For this compound, the initial enzymatic hydrolysis would yield isopropanol and S-methyl dithiocarbonic acid. The S-methyl dithiocarbonic acid is unstable and would likely decompose further to methanethiol and carbonyl sulfide. The isopropanol and methanethiol can then be assimilated into the central metabolic pathways of the microorganisms. Isopropanol can be oxidized to acetone (B3395972) and subsequently enter the Krebs cycle. Methanethiol can be oxidized through various sulfur-oxidation pathways to ultimately yield sulfate.

Key metabolites identified in the biodegradation of similar xanthates include carbon disulfide (CS₂), monothiocarbonates (ROCOS⁻), and dixanthogen (B1670794) ((ROCSS)₂), which is an oxidation product. researchgate.netnih.gov These intermediates are then further metabolized by the microbial consortium.

Table 3: Mechanistic Steps and Metabolites in the Biodegradation of this compound

Mechanistic Step Key Enzymes (Proposed) Substrate Products / Metabolites
Initial Hydrolysis Hydrolases / Esterases This compound Isopropanol, S-methyl dithiocarbonic acid
Decomposition (Spontaneous/Enzymatic) S-methyl dithiocarbonic acid Methanethiol, Carbonyl Sulfide (OCS)
Alcohol Metabolism Alcohol Dehydrogenase Isopropanol Acetone -> Central Metabolism

Note: The pathway is proposed based on biodegradation studies of structurally related xanthates like sodium isopropyl xanthate and butyl xanthate. researchgate.netresearchgate.netnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Isopropanol
Methanethiol
Carbonyl Sulfide
Carbon Dioxide
Hydrogen Sulfide
S-methyl radical
O-isopropyl dithiocarbonate radical
Methanesulfonic acid
Sulfate
Sodium isopropyl xanthate
Butyl xanthate
S-methyl dithiocarbonic acid
Acetone
Carbon disulfide
Monothiocarbonates
Dixanthogen

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes and Derivatization Strategies

While traditional methods for synthesizing O,S-dialkyl dithiocarbonates are well-established, emerging research focuses on developing more efficient, sustainable, and versatile synthetic protocols. The standard synthesis involves the reaction of an alcohol with carbon disulfide in the presence of a base, followed by alkylation with an alkyl halide like methyl iodide. libretexts.org However, current research is exploring greener and more atom-economical alternatives.

Novel Synthetic Routes:

Catalyst-Free, Solvent-Free Synthesis: Recent developments have demonstrated the one-pot reaction of amines, CS2, and alkyl halides without a catalyst under solvent-free conditions to produce dithiocarbamates, a related class of compounds. acs.org Similar principles are being explored for xanthate synthesis to create more environmentally benign processes.

Mitsunobu-Based Protocols: A novel protocol utilizing Mitsunobu's reagent has been developed for the synthesis of O,S-dialkyl dithiocarbonates from a range of primary, secondary, and tertiary alcohols with carbon disulfide, offering mild conditions and excellent yields. researchgate.net

Phase-Transfer Catalysis: For xanthates that are difficult to prepare using standard procedures, phase-transfer reactions provide a viable route, enabling the synthesis of compounds with base-labile groups. libretexts.org

Flow Chemistry: The application of continuous flow technology is an emerging area. Flow reactors can offer better control over reaction parameters (temperature, pressure, stoichiometry), improved safety for handling toxic reagents like CS2, and easier scalability, representing a significant step forward for the industrial production of dithiocarbonates.

Derivatization Strategies: The dithiocarbonate moiety offers several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Modification of the O-Alkyl Group: Starting with different alcohols allows for the introduction of various functional groups (e.g., esters, amides, halogens) into the O-substituent, tuning the solubility and reactivity of the resulting dithiocarbonate.

Modification of the S-Alkyl Group: The S-methyl group can be replaced by other alkyl or aryl groups through S-alkylation or S-arylation reactions, often using salts of O-alkyl xanthates and diaryliodonium salts. organic-chemistry.org This allows for the introduction of functionalities for further reactions, such as "click" chemistry. mdpi.comresearchgate.net

Radical-Based Derivatization: The chemistry of xanthates is central to a range of radical-based transformations. The "Xanthate Route" allows for the synthesis of complex heterocyclic structures like indolines and amino acids through radical addition and cyclization reactions, showcasing the potential for derivatization into high-value chemical entities. nih.govchimia.ch

The development of these new routes and derivatization methods is crucial for expanding the accessibility and utility of O-isopropyl S-methyl dithiocarbonate and its analogues in various scientific disciplines.

Expansion of RAFT Polymerization Applications and Control Mechanisms

O-alkyl S-alkyl dithiocarbonates (xanthates) are a key class of chain transfer agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. researchgate.net While initially considered less reactive than other CTAs like dithioesters or trithiocarbonates, recent research has focused on expanding their applicability and refining control mechanisms.

Expanding Monomer Scope: Xanthates like this compound are particularly effective for controlling the polymerization of "Less Activated Monomers" (LAMs), such as vinyl acetate (B1210297) and N-vinylpyrrolidone, which are challenging to control with more reactive RAFT agents. researchgate.nettandfonline.com Current research aims to broaden this scope even further.

More Activated Monomers (MAMs): A significant challenge has been the effective control of MAMs like methacrylates using xanthates. researchgate.net Strategies to overcome this include modifying the xanthate structure to increase its reactivity. For instance, substituting the O-alkyl group with electron-withdrawing groups, such as a 2,2,2-trifluoroethyl group, has been shown to enhance the transfer constant and improve control over methacrylate (B99206) polymerization. acs.org

Ethylene (B1197577) Polymerization: Aromatic xanthates have recently been employed as CTAs in the RAFT polymerization of ethylene under milder conditions (≤80 °C, ≤200 bar), demonstrating the potential to produce polyethylene (B3416737) with controlled characteristics. nih.gov

Advanced Control Mechanisms:

Xanthate-supported Photo-iniferter (XPI)-RAFT Polymerization: This novel strategy combines a conventional RAFT agent with a small amount of a xanthate, which acts as a photo-iniferter. nih.govrsc.org Under light irradiation, the xanthate initiates and re-activates polymer chains, while the main CTA controls the molecular weight distribution. This decouples photo-activation from polymerization control, enabling rapid, oxygen-tolerant polymerizations and the facile synthesis of multi-block copolymers. nih.govrsc.org

Kinetic Control: For xanthates with intrinsically low transfer constants for a given monomer, control can be achieved by manipulating reaction conditions. For example, using a semi-batch emulsion polymerization process that maintains a low monomer concentration has been shown to enable xanthate-mediated control over methyl methacrylate polymerization. acs.org

The table below summarizes research findings on the control of different monomers using various xanthate-based RAFT agents.

RAFT Agent TypeMonomer TypeKey Finding
O-ethyl xanthatesLess Activated Monomers (e.g., vinyl acetate)Provides excellent control, leading to well-defined polymers with low dispersity. researchgate.net
O-2,2,2-trifluoroethyl xanthateMore Activated Monomers (e.g., methyl methacrylate)Increased reactivity of the CTA allows for improved control over polymerization compared to standard O-alkyl xanthates. acs.org
Aromatic xanthatesEthyleneEnables RAFT polymerization under milder conditions, though challenges with chain-end fidelity remain. nih.gov
L-menthol-based xanthateVinyl AcetateAllows for the synthesis of well-defined poly(vinyl acetate) with successful chain-extension capabilities. tandfonline.com

These ongoing developments are transforming xanthates from niche RAFT agents into highly versatile tools for precision polymer synthesis.

Design of New Catalytic Systems Based on this compound Complexes

The ability of the dithiocarbonate ligand to chelate with a wide range of transition metals opens up possibilities for designing novel catalytic systems. csus.edu While dithiocarbamate (B8719985) complexes have been more extensively studied as catalysts, research into O-alkyl dithiocarbonate (xanthate) complexes is an emerging area with significant potential.

Synthesis of Metal-Dithiocarbonate Complexes: Metal complexes of dithiocarbonates can be synthesized through the reaction of metal hydroxide (B78521) complexes with carbon disulfide in alcoholic solvents. For example, zinc and cadmium complexes with O-alkyl dithiocarbonate ligands have been prepared and structurally characterized. csus.edu These complexes serve as precursors for catalytic applications.

Catalytic Applications:

Synthesis of Sulfur Heterocycles: One of the most promising applications is in the synthesis of cyclic dithiocarbonates from the reaction of epoxides and carbon disulfide (CS2). Various catalytic systems, including lithium tert-butoxide and aluminum(salen) complexes, have been shown to efficiently and selectively catalyze this transformation under mild conditions. researchgate.netresearchgate.net The resulting cyclic dithiocarbonates are valuable monomers for polymer synthesis. rsc.org

Hydrogen Borrowing Reactions: A recent study demonstrated the use of a hydroxyapatite-supported copper nano-catalyst for the S-alkylation of dithiocarbamates using alcohols as alkylating agents via a hydrogen borrowing strategy. nih.gov This environmentally benign approach could potentially be extended to O-alkyl dithiocarbonates, providing a green route to diverse derivatives.

Precursors for Nanoparticle Catalysts: Dithiocarbamate complexes have been used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles, which have applications in catalysis. nih.gov This methodology is directly applicable to O-alkyl dithiocarbonate complexes, offering a route to catalytically active nanomaterials with controlled composition.

Future research in this area will likely focus on synthesizing a broader range of metal-dithiocarbonate complexes, including those with isopropyl functionality, and screening them for activity in various organic transformations, such as cross-coupling reactions, hydrogenations, and C-H functionalization.

Advanced Material Design Incorporating Dithiocarbonate Moieties

The unique chemical properties of the dithiocarbonate group make it a valuable functional moiety for the design of advanced materials with tailored properties and functionalities.

Surface Modification and Self-Assembly: The dithiocarbonate group can act as a robust anchoring group for the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.org This provides an alternative to the more commonly used thiol-based SAMs. The bidentate coordination of the dithiocarbonate to the surface can offer enhanced stability, making these materials promising for applications in molecular electronics, sensing, and anti-corrosion coatings.

Functional Polymers: The incorporation of dithiocarbonate moieties into polymer structures is a key strategy for creating functional materials.

End-Group Functionalization: As a result of the RAFT process, polymers synthesized with xanthate CTAs naturally possess a dithiocarbonate end-group. This end-group can be chemically modified, for example, by converting it into a thiol group, which can then participate in various "click" chemistry reactions for conjugation to biomolecules, surfaces, or other polymers. mdpi.com

Pendant Functional Groups: Monomers containing dithiocarbonate side groups can be polymerized to create polymers with pendant functionality. These side groups can be subsequently cleaved to reveal thiol groups, leading to the formation of functional materials like thiol-responsive hydrogels or polymers for heavy metal chelation. rsc.org

Polymer Backbone Integration: Cyclic dithiocarbonates can undergo cationic ring-opening polymerization (CROP) to produce polymers with dithiocarbonate units integrated directly into the polymer backbone. rsc.org This creates a new class of sulfur-containing polymers with unique optical and mechanical properties, which are degradable under specific conditions, offering potential applications in biomedicine and sustainable materials.

Nanocomposites: Dithiocarbamate-functionalized materials are used to create nanocomposites by chelating with metal ions or binding to nanoparticles. nih.gov This approach can be used to disperse nanoparticles within a polymer matrix or to create hybrid organic-inorganic materials with synergistic properties, suitable for applications in catalysis, electronics, and photonics.

The versatility of the dithiocarbonate group as a functional handle is a central theme in modern materials science, enabling the creation of a wide array of sophisticated and responsive materials.

Interdisciplinary Research Integrating this compound Chemistry

The unique reactivity of this compound and related xanthates has led to their integration into diverse, interdisciplinary research fields beyond traditional chemistry and polymer science.

Agrochemicals and Environmental Science:

Flotation Agents: Xanthates have long been used as collector agents in the mining industry for the flotation of sulfide ores. researchgate.netresearchgate.netmdpi.com Ongoing research focuses on developing more efficient and environmentally friendly xanthate-based reagents, often in combination with biodegradable molecules derived from biomass, to improve the sustainability of mineral extraction processes. mdpi.com

Heavy Metal Remediation: The strong chelating ability of the dithiocarbonate group makes it effective for removing heavy metal ions from wastewater. mdpi.comucsb.edu Dithiocarbonates can be grafted onto polymer supports to create efficient and recyclable materials for capturing toxic metals like lead, copper, and cadmium from industrial effluents. mdpi.com

Medicinal Chemistry and Chemical Biology:

Synthesis of Bioactive Molecules: The radical chemistry of xanthates provides powerful tools for the synthesis of complex, biologically relevant molecules. Convergent routes have been developed for synthesizing various indolines, indoles, and their aza analogues, which are common scaffolds in pharmaceuticals. nih.gov Similarly, the "Xanthate Route" has been applied to the synthesis of a broad range of protected α, β, and γ-amino acids. chimia.ch

Bioconjugation: Polymers prepared by RAFT polymerization using xanthate CTAs can be conjugated to biological molecules such as peptides, proteins, and carbohydrates. acs.org This is typically achieved by post-polymerization modification of the dithiocarbonate end-group to a reactive handle suitable for bioconjugation, leading to the creation of advanced materials for drug delivery, diagnostics, and tissue engineering. researchgate.netacs.org

Food Science and Agriculture: While dithiocarbamates have been used as pesticides, research into the specific applications of O-alkyl dithiocarbonates in this area is less developed but represents a potential future direction. Their ability to chelate essential trace metals could influence nutrient availability in soils or act as a basis for novel antifungal agents.

The integration of dithiocarbonate chemistry into these varied fields highlights the compound's versatility and the potential for future discoveries at the interface of chemistry, biology, materials science, and environmental technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing O-isopropyl S-methyl dithiocarbonate, and how can reaction conditions be optimized for yield?

  • The compound is typically synthesized via nucleophilic substitution between potassium O-isopropyl xanthate and alkyl/aryl halides. For example, reacting potassium O-isopropyl xanthate with α-bromoacetophenone in acetone yields O-isopropyl S-phenacyl dithiocarbonate (83% yield after recrystallization) . Optimization involves controlling solvent polarity (acetonitrile vs. acetone), reaction temperature (50°C for activated substrates), and stoichiometric ratios. Acidic cyclization of intermediates (e.g., 70% HClO₄) can further generate dithiol-2-ones, but yields vary with substituent electronic effects .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from related dithiocarbonates?

  • IR spectroscopy : Strong absorption bands at 1690–1710 cm⁻¹ (C=O stretch) and 1240–1245 cm⁻¹ (C-O-C asymmetric stretch) are diagnostic. ¹H NMR : Isopropyl protons appear as a doublet at δ 1.33–1.35 ppm (J = 6.5 Hz), with the methine proton as a heptet (δ 5.68–5.70 ppm). The S-methyl group (if present) resonates as a singlet near δ 3.75–3.88 ppm . Mass spectrometry : Molecular ion peaks (e.g., m/z 322 for trifluoromethyl-substituted derivatives) confirm molecular weight .

Advanced Research Questions

Q. What mechanistic pathways explain the cyclization of O-isopropyl S-phenacyl dithiocarbonates to 1,3-dithiol-2-ones under acidic conditions?

  • Cyclization proceeds via protonation of the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the sulfur atom to form a five-membered ring. Computational studies (e.g., DFT calculations) suggest transition states involving partial charge redistribution at the α-carbon relative to the carbonyl group. Acid strength (e.g., 70% HClO₄ vs. H₂SO₄) and solvent polarity significantly influence reaction kinetics and byproduct formation .

Q. How do electronic and steric effects of substituents on the phenacyl group impact the reactivity of O-isopropyl dithiocarbonates in nucleophilic substitutions?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity at the α-carbon, accelerating substitutions with amines or isocyanides. Steric hindrance from ortho-substituents (e.g., 2-methylbenzyl) reduces reaction rates but improves regioselectivity. For example, p-nitrophenacyl derivatives exhibit faster kinetics (90% yield in 3 min) compared to methoxy-substituted analogs (89% yield in 40 min) .

Q. What are the applications of O-isopropyl dithiocarbonates in coordination chemistry, particularly as precursors for ligand synthesis?

  • These compounds serve as ligands in molybdenum and tungsten oxido-reductase models. For example, dithiocarbonate derivatives undergo cyclization to form 1,3-dithiol-2-ones, which act as precursors for 2-hydroxy-1,3-dithiolium cations. These cations are critical in mimicking enzyme active sites for oxygen atom transfer reactions .

Q. How can computational methods resolve contradictions in experimental data, such as unexpected product distributions in reactions with arylmethyl isocyanides?

  • Quantum chemical calculations (e.g., exploring transition states TS1–TS3) can identify competing pathways, such as carbamothioate vs. thiourea formation. For instance, benzyl isocyanide reacting with O-benzyl S-methyl dithiocarbonate favors intermediates stabilized by resonance (Int1–Int3), reconciling discrepancies between predicted and observed yields .

Methodological Guidance

Q. What analytical techniques are recommended for quantifying trace impurities in O-isopropyl dithiocarbonates?

  • HPLC-MS : Reversed-phase chromatography (C18 column) with ESI-MS detects impurities at ppm levels. ¹H-¹³C HSQC NMR : Resolves overlapping signals in complex mixtures. Elemental analysis : Validates purity (e.g., C, H, S content within ±0.3% of theoretical values) .

Q. How should researchers design experiments to study the environmental degradation of O-isopropyl dithiocarbonates in agrochemical contexts?

  • Conduct hydrolysis studies at varying pH (3–10) and temperature (25–50°C), monitoring degradation products via LC-MS. Compare aerobic/anaerobic soil metabolism using ¹⁴C-labeled compounds. Reference ISO 1750 guidelines for herbicide degradation protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.